2-Chloro-4-fluoro-5-methylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. The molecular weight is 223.65 g/mol.Scientific Research Applications
Synthesis of Intermediates for Pesticides and Pharmaceuticals
2-Chloro-4-fluoro-5-methylbenzenesulfonamide serves as a key intermediate in the synthesis of various compounds, including those with applications in pesticides and pharmaceuticals. For example, Xiao-hua Du et al. (2005) demonstrated its utility in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for the herbicidal j7uthiacet-methyl. This process involves a novel synthesis pathway that includes steps like the Schiemann reaction, highlighting its significance in producing agriculturally important chemicals (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Anticancer and Antimicrobial Applications
Research has also explored the potential of derivatives of this compound in anticancer and antimicrobial treatments. E. Pomarnacka et al. (2009) synthesized N,S-substituted derivatives of this compound, demonstrating moderate cytotoxic activity against human cancer cell lines, underscoring the potential of these compounds in cancer research. The activity was found to be less potent than cisplatin, indicating a specific, targeted application in oncology (E. Pomarnacka, A. Kornicka, P. Bednarski, & A. Charkiewicz, 2009).
Molecular Modeling and Chemical Analysis
Furthermore, studies involving molecular modeling and chemical analysis techniques have been applied to derivatives of this compound for understanding their interaction with biological molecules. For instance, quantum chemical and molecular dynamic simulation studies on piperidine derivatives offer insights into their adsorption behaviors and corrosion inhibition properties, which are crucial for materials science and engineering applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, & N. Islam, 2016).
Structural Analysis and Characterization
The structural analysis and characterization of related sulfonamide compounds have been a focal point to understand their physical and chemical properties. This includes investigating crystal structures, which aids in the development of materials with specific characteristics required for advanced applications. Such studies provide a foundation for the synthesis of novel compounds with tailored properties for use in various scientific domains (P. Suchetan, Gundagallu Madanagopala Reddy Supriya, K. S. Srivishnu, H. N. Lakshmikantha, S. Naveen, & N. K. Lokanath, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZFXXLSYQSELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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